Hexamethylbenzene

Catalog No.
S596910
CAS No.
87-85-4
M.F
C12H18
M. Wt
162.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexamethylbenzene

Researchers requiring a robust η6-arene ligand free from C-H activation side reactions choose Hexamethylbenzene. Its complete methylation prevents unwanted reactivity, ensuring predictable organometallic complex formation. As a crystalline solid (mp ~166°C), it excels in high-temperature catalytic studies. A single sharp 1H NMR singlet also enables use as a quantitative internal standard in aromatic solvents. SMolecule supplies it at ≥99% purity, in stock for immediate shipment.

CAS Number

87-85-4

Product Name

Hexamethylbenzene

IUPAC Name

1,2,3,4,5,6-hexamethylbenzene

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

InChI

InChI=1S/C12H18/c1-7-8(2)10(4)12(6)11(5)9(7)3/h1-6H3

InChI Key

YUWFEBAXEOLKSG-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C(=C1C)C)C)C)C

solubility

1.45e-06 M

Synonyms

1,2,3,4,5,6-hexamethylbenzene, hexamethylbenzene

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)C)C)C

The exact mass of the compound Hexamethylbenzene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.45e-06 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3838. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Supplementary Records. It belongs to the ontological category of methylbenzene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥99%

Package Size

5 g

Hexamethylbenzene (CAS 87-85-4), also known as mellitene, is a fully substituted aromatic hydrocarbon where all six hydrogen atoms of the benzene ring are replaced by methyl groups.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGp5Lihoq5vZrJbOEk8wGDYZk592bxCMPOYwUGzGIfreBbHQzBSfPtzC8QdEo15YNLecXrGW8C6hsoU3FQVOtdtkxCu6Q86jdPBPf65hbbP53QAZxBuYW3GpGs-f0JbKnpoWK_MNZx3JYUN)] This complete substitution results in a highly symmetrical, planar molecule with distinct physical and electronic properties.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGp5Lihoq5vZrJbOEk8wGDYZk592bxCMPOYwUGzGIfreBbHQzBSfPtzC8QdEo15YNLecXrGW8C6hsoU3FQVOtdtkxCu6Q86jdPBPf65hbbP53QAZxBuYW3GpGs-f0JbKnpoWK_MNZx3JYUN)] Unlike many common alkylbenzenes, it is a white crystalline solid at room temperature with a high melting point of approximately 165-166 °C.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGp5Lihoq5vZrJbOEk8wGDYZk592bxCMPOYwUGzGIfreBbHQzBSfPtzC8QdEo15YNLecXrGW8C6hsoU3FQVOtdtkxCu6Q86jdPBPf65hbbP53QAZxBuYW3GpGs-f0JbKnpoWK_MNZx3JYUN)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGyokbTMK6xz3JdByyI02aB3H5rOyjC7oMWPwW41eJgkhF81lJJ1womgUduiwfH-IQL9VoShprdWk-PVsh90IYuwdLNbmi6URE5bxTZ2au0rxJekwm-n3O6Ys9vwyP5YTrD0pYdWqrEBpFYk5fjRuUHhufbZmXgzTrIxhDVHJBPC3U%3D)] The six electron-donating methyl groups significantly increase the electron density of the aromatic ring, making it a potent electron donor and a valuable ligand in organometallic chemistry.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGp5Lihoq5vZrJbOEk8wGDYZk592bxCMPOYwUGzGIfreBbHQzBSfPtzC8QdEo15YNLecXrGW8C6hsoU3FQVOtdtkxCu6Q86jdPBPf65hbbP53QAZxBuYW3GpGs-f0JbKnpoWK_MNZx3JYUN)]

Direct substitution of Hexamethylbenzene with less-substituted analogs like Durene (1,2,4,5-tetramethylbenzene) or Pentamethylbenzene is often unfeasible due to critical differences in physical state, thermal properties, and electronic behavior. Hexamethylbenzene's high melting point (~166 °C) contrasts sharply with that of Durene (~80 °C) and Pentamethylbenzene (~54 °C), fundamentally altering processability, handling requirements, and suitability for high-temperature applications.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGp5Lihoq5vZrJbOEk8wGDYZk592bxCMPOYwUGzGIfreBbHQzBSfPtzC8QdEo15YNLecXrGW8C6hsoU3FQVOtdtkxCu6Q86jdPBPf65hbbP53QAZxBuYW3GpGs-f0JbKnpoWK_MNZx3JYUN)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGRqvdnXnHXLV2SlPrgs3i8TCxrt83VtSDnIrexQoEuQlLtiPORvdPfkeeQ6ZjJwW4Q6t2iyB9uGlaG7kjZekaKKds4DCFfUiuT_8hpmA69MzTw7vWU416eTZY4Za8WdTsGPKFC_DYs7AHMDg%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEdUQ315PlxOdKKsr29SJH5-tiQa9FNVni5lS-AtdqRAApDuhO0GMnEnUokvexzALq-mV49IVOMri16Xg9CyKR_Ho1k_w9vqt_zA4N4PIRWWO6DJCW7T9kg4fX7Ft_MMA%3D%3D)] Electronically, the complete methylation of the ring makes Hexamethylbenzene an exceptionally strong electron donor, a property that is quantitatively distinct from its lower-methylated counterparts.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG-3lLr2DK6Tb23rVXFWEjkvBwClkuvWGagwXfppPMNqzvysqO0RcVMkZrWvNr7bftOndtlWq-WUe_vBWBqrjzibWG02YnNVzJZC0lLOCdrblC1hIBv4Jp7ZKFm6jtGnV7noH-LUr5VDLNpkeZSfGsT)] This enhanced electron-donating ability and unique steric profile are crucial for forming stable charge-transfer complexes and specific organometallic structures where less-substituted benzenes would yield lower stability or different reactivity.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGp5Lihoq5vZrJbOEk8wGDYZk592bxCMPOYwUGzGIfreBbHQzBSfPtzC8QdEo15YNLecXrGW8C6hsoU3FQVOtdtkxCu6Q86jdPBPf65hbbP53QAZxBuYW3GpGs-f0JbKnpoWK_MNZx3JYUN)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG-3lLr2DK6Tb23rVXFWEjkvBwClkuvWGagwXfppPMNqzvysqO0RcVMkZrWvNr7bftOndtlWq-WUe_vBWBqrjzibWG02YnNVzJZC0lLOCdrblC1hIBv4Jp7ZKFm6jtGnV7noH-LUr5VDLNpkeZSfGsT)]

Superior Thermal Properties for High-Temperature Processing and Handling

Hexamethylbenzene's high molecular symmetry results in an exceptionally high melting point for an alkylbenzene, a critical parameter for material selection in processes requiring thermal stability or solid-state handling.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGp5Lihoq5vZrJbOEk8wGDYZk592bxCMPOYwUGzGIfreBbHQzBSfPtzC8QdEo15YNLecXrGW8C6hsoU3FQVOtdtkxCu6Q86jdPBPf65hbbP53QAZxBuYW3GpGs-f0JbKnpoWK_MNZx3JYUN)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEdUQ315PlxOdKKsr29SJH5-tiQa9FNVni5lS-AtdqRAApDuhO0GMnEnUokvexzALq-mV49IVOMri16Xg9CyKR_Ho1k_w9vqt_zA4N4PIRWWO6DJCW7T9kg4fX7Ft_MMA%3D%3D)] Its melting point is more than double that of its closest solid analog, Pentamethylbenzene, and over 85 °C higher than Durene.

Evidence DimensionMelting Point (°C)
Target Compound Data165–166 °C[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGp5Lihoq5vZrJbOEk8wGDYZk592bxCMPOYwUGzGIfreBbHQzBSfPtzC8QdEo15YNLecXrGW8C6hsoU3FQVOtdtkxCu6Q86jdPBPf65hbbP53QAZxBuYW3GpGs-f0JbKnpoWK_MNZx3JYUN)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGyokbTMK6xz3JdByyI02aB3H5rOyjC7oMWPwW41eJgkhF81lJJ1womgUduiwfH-IQL9VoShprdWk-PVsh90IYuwdLNbmi6URE5bxTZ2au0rxJekwm-n3O6Ys9vwyP5YTrD0pYdWqrEBpFYk5fjRuUHhufbZmXgzTrIxhDVHJBPC3U%3D)]
Comparator Or BaselinePentamethylbenzene: 54.4 °C[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGRqvdnXnHXLV2SlPrgs3i8TCxrt83VtSDnIrexQoEuQlLtiPORvdPfkeeQ6ZjJwW4Q6t2iyB9uGlaG7kjZekaKKds4DCFfUiuT_8hpmA69MzTw7vWU416eTZY4Za8WdTsGPKFC_DYs7AHMDg%3D%3D)] Durene: 79.2 °C[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEdUQ315PlxOdKKsr29SJH5-tiQa9FNVni5lS-AtdqRAApDuhO0GMnEnUokvexzALq-mV49IVOMri16Xg9CyKR_Ho1k_w9vqt_zA4N4PIRWWO6DJCW7T9kg4fX7Ft_MMA%3D%3D)]
Quantified Difference>110 °C higher than Pentamethylbenzene; >85 °C higher than Durene
ConditionsStandard atmospheric pressure.

This significant difference in melting point dictates the compound's physical state during use and dictates handling procedures, reactor design, and purification methods like crystallization.

Enhanced Electron-Donating Capacity for Strong Charge-Transfer Complex Formation

The six electron-donating methyl groups make Hexamethylbenzene a powerful π-donor for forming charge-transfer (CT) complexes. When complexed with the electron acceptor tetracyanoethylene (TCNE), Hexamethylbenzene exhibits a significantly higher stability constant compared to less-methylated benzenes, indicating a stronger donor-acceptor interaction.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGp5Lihoq5vZrJbOEk8wGDYZk592bxCMPOYwUGzGIfreBbHQzBSfPtzC8QdEo15YNLecXrGW8C6hsoU3FQVOtdtkxCu6Q86jdPBPf65hbbP53QAZxBuYW3GpGs-f0JbKnpoWK_MNZx3JYUN)] The stability constant for the HMB-TCNE complex is nearly 5 times greater than that for the durene complex and over 130 times greater than that for the benzene complex.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGp5Lihoq5vZrJbOEk8wGDYZk592bxCMPOYwUGzGIfreBbHQzBSfPtzC8QdEo15YNLecXrGW8C6hsoU3FQVOtdtkxCu6Q86jdPBPf65hbbP53QAZxBuYW3GpGs-f0JbKnpoWK_MNZx3JYUN)]

Evidence DimensionStability Constant (K) with TCNE (L/mol)
Target Compound Data16.8[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGp5Lihoq5vZrJbOEk8wGDYZk592bxCMPOYwUGzGIfreBbHQzBSfPtzC8QdEo15YNLecXrGW8C6hsoU3FQVOtdtkxCu6Q86jdPBPf65hbbP53QAZxBuYW3GpGs-f0JbKnpoWK_MNZx3JYUN)]
Comparator Or BaselineDurene (1,2,4,5-tetramethylbenzene): 3.4[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGp5Lihoq5vZrJbOEk8wGDYZk592bxCMPOYwUGzGIfreBbHQzBSfPtzC8QdEo15YNLecXrGW8C6hsoU3FQVOtdtkxCu6Q86jdPBPf65hbbP53QAZxBuYW3GpGs-f0JbKnpoWK_MNZx3JYUN)] Mesitylene (1,3,5-trimethylbenzene): 1.11[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGp5Lihoq5vZrJbOEk8wGDYZk592bxCMPOYwUGzGIfreBbHQzBSfPtzC8QdEo15YNLecXrGW8C6hsoU3FQVOtdtkxCu6Q86jdPBPf65hbbP53QAZxBuYW3GpGs-f0JbKnpoWK_MNZx3JYUN)] Benzene: 0.128[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGp5Lihoq5vZrJbOEk8wGDYZk592bxCMPOYwUGzGIfreBbHQzBSfPtzC8QdEo15YNLecXrGW8C6hsoU3FQVOtdtkxCu6Q86jdPBPf65hbbP53QAZxBuYW3GpGs-f0JbKnpoWK_MNZx3JYUN)]
Quantified Difference~4.9x higher than Durene; >130x higher than Benzene
ConditionsComplex formation with tetracyanoethylene (TCNE) electron acceptor.

For applications requiring strong and stable charge-transfer interactions, such as in organic electronic materials or as mechanistic probes, Hexamethylbenzene provides a level of performance that less-substituted analogs cannot achieve.

Precursor for Exceptionally Stable η6-Arene Organometallic Complexes

In organometallic synthesis, Hexamethylbenzene serves as a unique η6-arene ligand that imparts exceptional stability to the resulting metal complexes, such as with ruthenium. The [(C6Me6)RuCl2]2 dimer is a common and stable precursor in catalysis.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHqLHezZV3uxhMZF-qshp_QGBDgJettVNaQT92aiwU76XnnZeDgYcV5eoMNdzhnA0MmV42M_qW0Hu5_2KDYmPBBum4toqYdS-W1pK6rJfj8L6JMT1w10HljlLuJRh-W5WbGEic%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEYWLpjcA8qzrgqTxVXp2rl0anIAQsr7_w3ET0a8Tjh9xwJJyHc0QG5oLt2oF7j3oA0rjbPyOTiz_tzcIK3sjARHY48xjSwKEdDLHC-wjYcyounqpioXIFJBGBAkuqmOlXBMDxhoxm51ojEa0ZqcRv2OXuXNA%3D%3D)] Unlike ligands with ring C-H bonds such as durene or pentamethylbenzene, the fully substituted nature of hexamethylbenzene prevents undesirable side reactions like C-H activation at the arene, leading to cleaner reactivity and more robust complexes under demanding conditions. The electron-rich nature of the hexamethylbenzene ligand enhances the stability of the metal center, a critical factor in the design of catalysts and materials.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGp5Lihoq5vZrJbOEk8wGDYZk592bxCMPOYwUGzGIfreBbHQzBSfPtzC8QdEo15YNLecXrGW8C6hsoU3FQVOtdtkxCu6Q86jdPBPf65hbbP53QAZxBuYW3GpGs-f0JbKnpoWK_MNZx3JYUN)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHqLHezZV3uxhMZF-qshp_QGBDgJettVNaQT92aiwU76XnnZeDgYcV5eoMNdzhnA0MmV42M_qW0Hu5_2KDYmPBBum4toqYdS-W1pK6rJfj8L6JMT1w10HljlLuJRh-W5WbGEic%3D)]

Evidence DimensionLigand Reactivity & Complex Stability
Target Compound DataForms highly stable η6-arene complexes; ring is inert to C-H activation side reactions.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGp5Lihoq5vZrJbOEk8wGDYZk592bxCMPOYwUGzGIfreBbHQzBSfPtzC8QdEo15YNLecXrGW8C6hsoU3FQVOtdtkxCu6Q86jdPBPf65hbbP53QAZxBuYW3GpGs-f0JbKnpoWK_MNZx3JYUN)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHqLHezZV3uxhMZF-qshp_QGBDgJettVNaQT92aiwU76XnnZeDgYcV5eoMNdzhnA0MmV42M_qW0Hu5_2KDYmPBBum4toqYdS-W1pK6rJfj8L6JMT1w10HljlLuJRh-W5WbGEic%3D)]
Comparator Or BaselineLess-substituted arenes (e.g., Durene, Pentamethylbenzene) possess ring C-H bonds, creating potential pathways for undesired intramolecular C-H activation or other side reactions.
Quantified DifferenceQualitative but critical difference in reaction pathways and product purity.
ConditionsTypical conditions for organometallic synthesis and catalysis.

For synthesizing robust, well-defined organometallic catalysts or materials, selecting Hexamethylbenzene as a ligand minimizes side reactions and enhances the thermal and chemical stability of the final product.

Synthesis of Robust Organometallic Precursors and Catalysts

The compound is a preferred choice for synthesizing highly stable η6-arene metal complexes, such as (Hexamethylbenzene)ruthenium(II) dichloride dimer.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGp5Lihoq5vZrJbOEk8wGDYZk592bxCMPOYwUGzGIfreBbHQzBSfPtzC8QdEo15YNLecXrGW8C6hsoU3FQVOtdtkxCu6Q86jdPBPf65hbbP53QAZxBuYW3GpGs-f0JbKnpoWK_MNZx3JYUN)] Its complete methylation prevents C-H activation side reactions, making it the right choice where ligand stability and predictable reactivity are paramount for catalytic applications.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGyokbTMK6xz3JdByyI02aB3H5rOyjC7oMWPwW41eJgkhF81lJJ1womgUduiwfH-IQL9VoShprdWk-PVsh90IYuwdLNbmi6URE5bxTZ2au0rxJekwm-n3O6Ys9vwyP5YTrD0pYdWqrEBpFYk5fjRuUHhufbZmXgzTrIxhDVHJBPC3U%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGRqvdnXnHXLV2SlPrgs3i8TCxrt83VtSDnIrexQoEuQlLtiPORvdPfkeeQ6ZjJwW4Q6t2iyB9uGlaG7kjZekaKKds4DCFfUiuT_8hpmA69MzTw7vWU416eTZY4Za8WdTsGPKFC_DYs7AHMDg%3D%3D)]

High-Strength Electron Donors in Charge-Transfer Systems

Where the objective is to form strong, stable charge-transfer complexes for materials science or mechanistic studies, Hexamethylbenzene's superior electron-donating ability provides a significant advantage over less-substituted benzenes like durene or mesitylene.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEdUQ315PlxOdKKsr29SJH5-tiQa9FNVni5lS-AtdqRAApDuhO0GMnEnUokvexzALq-mV49IVOMri16Xg9CyKR_Ho1k_w9vqt_zA4N4PIRWWO6DJCW7T9kg4fX7Ft_MMA%3D%3D)]

Internal Standard for Quantitative NMR (qNMR) in Apolar Systems

Due to its high crystallinity, chemical inertness, and simple 1H NMR spectrum (a single sharp singlet), Hexamethylbenzene is an excellent high-purity internal standard for quantitative analysis of nonpolar analytes in deuterated aromatic solvents like benzene-d6.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGlL6SVB1QW85EXL9I8cm-JwAKumGnokkAOjeRCX3nvYKJyI2DXe3hxrVdi_aa8470jDWmYHEudkfKNK_ujbTyCWlHmLstcSJQesqilP61w6_PnUkhy2p71E5n5qYx9pLc%3D)]

Reference Compound in Solid-State NMR and Crystallography

The high symmetry and crystallinity of Hexamethylbenzene make it a valuable reference compound. In solid-state 13C NMR, it provides a sharp reference peak for chemical shift calibration.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF6JkOyycuy8SSJwAd5RWRVIx_6PjnoH-Qqet1hoNH4-JciIaVhc7ioyb-pwB9yuv-KFQ93MUQ7DtsRWOATsnfmzvTArCAVjCQgX_vOKC3U3npjhjAO1cKM0ApiAL1MQrTQdtLYyJKMctfIDDg4DJPlsQkDkks%3D)] Its well-defined crystal structure also serves as a benchmark in crystallographic studies.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFEvhUImMMzpq5zqc3BLgCoYvet07wxP6c0j-VNrlfGyZSQ8qoO9bRwkuhGB56wIKcPL2LLmVTbDJU0-8praJCsqLlOqKtDP4wPdwIMv3kt5JWAUNxBN73Vgg-1irN1E7dHoqGnJgXheWfdFyT6KqHyjItcZLrVvdj8f-byD4YX)]

XLogP3

4.6

Boiling Point

263.4 °C

LogP

5.11 (LogP)

Melting Point

166.5 °C

UNII

J8SD5741V8

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

8.60e-04 mmHg

Pictograms

Irritant

Irritant

Other CAS

87-85-4

Wikipedia

Hexamethylbenzene

General Manufacturing Information

Benzene, 1,2,3,4,5,6-hexamethyl-: ACTIVE

Bonding Analysis of Compounds with Unusual Coordination of Carbon: Proposed Symmetric Systems with Six-Coordinate Carbon

Carl Trindle, Zikri Altun, Erdi Ata Bleda
PMID: 32872215   DOI: 10.3390/molecules25173937

Abstract

The possibility of carbon tetravalence in geometries other than tetrahedral and of carbon hypervalence has been taken seriously since the 1970s. Computational modeling and subsequent experimental validation have established the existence of molecules with carbon atoms with planar tetravalence and as many as six objects in carbon's coordination sphere. In this work, we develop insight into the nature of bonding to carbon in these unusual environs as provided by Bader's Atoms in Molecules (AIM) analysis of the electron density, along with the electron localization function (ELF) and the non-covalent index (NCI). We review several well-established systems (spiropentadiene dication, hexamethyl benzene dication, dimethanospiro[2.2]octaplane dication, and 1,8-dimethoxy-9-dimethoxyanthracene cation) and propose new D
-symmetric variants of a hexacoordinated species.


The in vitro antitumor activity of arene-ruthenium(II) curcuminoid complexes improves when decreasing curcumin polarity

Francesco Caruso, Riccardo Pettinari, Miriam Rossi, Elena Monti, Marzia Bruna Gariboldi, Fabio Marchetti, Claudio Pettinari, Alessio Caruso, Modukuri V Ramani, Gottumukkala V Subbaraju
PMID: 27293144   DOI: 10.1016/j.jinorgbio.2016.06.002

Abstract

The antitumor activity of ruthenium(II) arene (p-cymene, benzene, hexamethylbenzene) derivatives containing modified curcumin ligands (HCurcI=(1E,4Z,6E)-5-hydroxy-1,7-bis(3,4-dimethoxyphenyl)hepta-1,4,6-trien-3-one and HCurcII=(1E,4Z,6E)-5-hydroxy-1,7-bis(4-methoxyphenyl)hepta-1,4,6-trien-3-one) is described. These have been characterized by IR, ESI-MS and NMR spectroscopy. The X-ray crystal structure of HCurcI has been determined and compared with its related Ru complex. Four complexes have been evaluated against five tumor cell lines, whose best activities [IC
(μM)] are: breast MCF7, 9.7; ovarian A2780, 9.4; glioblastoma U-87, 9.4; lung carcinoma A549, 13.7 and colon-rectal HCT116, 15.5; they are associated with apoptotic features. These activities are improved when compared to the already known corresponding curcumin complex, (p-cymene)Ru(curcuminato)Cl, about twice for the breast and ovarian cancer, 4.7 times stronger in the lung cancer and about 6.6 times stronger in the glioblastoma cell lines. In fact, the less active (p-cymene)Ru(curcuminato)Cl complex only shows similar activity to two novel complexes in the colon cancer cell line. Comparing antitumor activity between these novel complexes and their related curcuminoids, improvement of antiproliferative activity is seen for a complex containing CurcII in A2780, A549 and U87 cell lines, whose IC
are halved. Therefore, after replacing OH curcumin groups with OCH
, the obtained species HCurcI and its Ru complexes have increased antitumor activity compared to curcumin and its related complex. In contrast, HCurcII is less cytotoxic than curcumin but its related complex [(p-cymene)Ru(CurcII)Cl] is twice as active as HCurcII in 3 cell lines. Results from these novel arene-Ru curcuminoid species suggest that their increased cytotoxicity on tumor cells correlate with increase of curcuminoid lipophilicity.


Ring-slippage and multielectron redox properties of Fe/Ru/Os-bis(arene) complexes: does hapticity change really cause potential inversion?

Richard L Lord, Cynthia K Schauer, Franklin A Schultz, Mu-Hyun Baik
PMID: 21894998   DOI: 10.1021/ja205169c

Abstract

Bis(hexamethylbenzene) complexes of the group 8 metals (Fe, Ru, Os) show surprising diversity in their electron-transfer mechanisms and associated thermodynamics for the M(II) → M(I) → M(0) redox series. In electrochemical experiments, the Fe complex exhibits normally ordered potentials separated by ∼1 V, the Ru system shows nearly overlapping one-electron redox events, and Os demonstrates a one-step, two-electron transfer with a peak potential separation suggestive of highly inverted potentials. It has been conjectured that the sequential one-electron transfers observed for Fe are due to the lack of an accessible η(4):η(6) Fe(0) state, destabilizing the fully reduced species. Using an established model chemistry based on DFT, we demonstrate that the hapticity change is a consequence of the bonding throughout this transition metal triad and that apparent multielectron behavior is controlled by the vertical electron attachment component of the M(II) → M(I) redox event. Furthermore, the η(6):η(6) Fe(0) triplet state is more favorable than the hypothetical η(4):η(6) singlet state, emphasizing that the hapticity change is not sufficient for multielectron behavior. Despite both displaying two-electron redox responses, Ru and Os traverse fundamentally different mechanisms based on whether the first (Os) or second (Ru) electron transfer induces the hapticity change. While the electronic structure analysis is limited to the Fe triad here, the conceptual model that we developed provides a general understanding of the redox behavior exhibited by d(6) bis(arene) compounds.


Regulating the anticancer properties of organometallic dendrimers using pyridylferrocene entities: synthesis, cytotoxicity and DNA binding studies

Preshendren Govender, Tina Riedel, Paul J Dyson, Gregory S Smith
PMID: 27193373   DOI: 10.1039/c6dt00849f

Abstract

A new series of eight first- and second-generation heterometallic ferrocenyl-derived metal-arene metallodendrimers, containing ruthenium(ii)-p-cymene, ruthenium(ii)-hexamethylbenzene, rhodium(iii)-cyclopentadienyl or iridium(iii)-cyclopentadienyl moieties have been prepared. The metallodendrimers were synthesized by first reacting DAB-(NH2)n (where n = 4 or 8, DAB = diaminobutane) with salicylaldehyde, and then the Schiff-base dendritic ligands were reacted in a one-pot reaction with the appropriate [(η(6)-p-iPrC6H4Me)RuCl2]2, [(η(6)-C6Me6)RuCl2]2, [(η(5)-C5Me5)IrCl2]2 or [(η(5)-C5Me5)RhCl2]2 dimers, in the presence of 4-pyridylferrocene. Heterometallic binuclear analogues were prepared as models of the larger metallodendrimers. All complexes have been characterized using analytical and spectroscopic methods. The cytotoxicity of the heterometallic metallodendrimers and their binuclear analogues were evaluated against A2780 cisplatin-sensitive and A2780cisR cisplatin-resistant human ovarian cancer cell lines and against a non-tumorigenic HEK-293 human embryonic kidney cell line. The second generation Ru(ii)-η(6)-C6Me6 metallodendrimer is the most cytotoxic and selective compound. DNA binding experiments reveal that a possible mode-of-action of these compounds involves non-covalent interactions with DNA.


The action of methanol on phenol in the presence of alumina; formation of anisole, methylated phenols, and hexamethylbenzene

N M CULLINANE, S J CHARD
PMID: 21008356   DOI: 10.1039/jr9450000821

Abstract




Low-frequency spectra of the hexamethylbenzene/tetracyanoethylene electron donor-acceptor complexes in solution studied by terahertz time-domain spectroscopy

Kohji Yamamoto, Md Humayun Kabir, Michitoshi Hayashi, Keisuke Tominaga
PMID: 19787897   DOI: 10.1039/b501410g

Abstract

We have measured the frequency dependent extinction coefficients and refractive indices of electron donor-acceptor (EDA) complexes consisting of hexamethylbenzene (HMB; electron donor) and tetracyanoethylene (TCNE; electron acceptor) in the low-frequency region by terahertz time-domain spectroscopy (THz-TDS). A mixture of the 1:1 (DA) and 2:1 (D2A) EDA complexes exist in carbon tetrachloride solution, and we successfully obtained the spectral components of the 1:1 and 2:1 EDA complexes separately by analyzing the concentration dependence of the THz spectra. The 1:1 and 2:1 complexes show quite different THz spectra of the extinction coefficient, reflecting unique features of dynamics, fluctuations and intermolecular interactions of these complexes. Polarization-selective THz-TDS on the crystalline DA complex shows two peaks at 53 and 70 cm(-1) in the spectral component perpendicular to the crystal axis. On the other hand, the crystalline D2A complex exhibits peaks at 42 and 50 cm(-1) in the perpendicular spectral component. We compare the obtained spectra of the crystalline complex and the results of molecular orbital calculations at the HF/6-31G(d) level of theory to discuss the intermolecular vibrational modes of the complexes.


Investigation of the effect of a variety of pulse errors on spin I=1 quadrupolar alignment echo spectroscopy

Xiang Ma, Cheng Sun, Gregory S Boutis
PMID: 21664160   DOI: 10.1016/j.jmr.2011.05.003

Abstract

We report on an analysis of a well known three-pulse sequence for generating and detecting spin I=1 quadrupolar order when various pulse errors are taken into account. In the situation of a single quadrupolar frequency, such as the case found in a single crystal, we studied the potential leakage of single and/or double quantum coherence when a pulse flip error, finite pulse width effect, RF transient or a resonance offset is present. Our analysis demonstrates that the four-step phase cycling scheme studied is robust in suppressing unwanted double and single quantum coherence as well as Zeeman order that arise from the experimental artifacts, allowing for an unbiased measurement of the quadrupolar alignment relaxation time, T(1Q). This work also reports on distortions in quadrupolar alignment echo spectra in the presence of experimental artifacts in the situation of a powdered sample, by simulation. Using our simulation tool, it is demonstrated that the spectral distortions associated with the pulse artifacts may be minimized, to some extent, by optimally choosing the time between the first two pulses. We highlight experimental results acquired on perdeuterated hexamethylbenzene and polyethylene that demonstrate the efficacy of the phase cycling scheme for suppressing unwanted quantum coherence when measuring T(1Q). It is suggested that one employ two separate pulse sequences when measuring T(1Q) to properly analyze the short time behavior of quadrupolar alignment relaxation data.


Observation of NMR noise from solid samples

Judith Schlagnitweit, Jean-Nicolas Dumez, Martin Nausner, Alexej Jerschow, Bénédicte Elena-Herrmann, Norbert Müller
PMID: 20850362   DOI: 10.1016/j.jmr.2010.08.016

Abstract

We demonstrate that proton NMR noise signals, i.e. NMR spectra without excitation by radio frequency, can be obtained from solid samples. Experimental results are shown for static and magic-angle spinning conditions. In addition, a tuning procedure based on the probes' NMR noise characteristics and similar to the one described previously for liquids probes can also be used to optimize signal-to-noise ratios in ¹H-MAS experiments.


Analysis of polycyclic aromatic hydrocarbons using desorption atmospheric pressure chemical ionization coupled to a portable mass spectrometer

Fred P M Jjunju, Simon Maher, Anyin Li, Abraham K Badu-Tawiah, Stephen Taylor, R Graham Cooks
PMID: 25503470   DOI: 10.1007/s13361-014-1029-2

Abstract

Desorption atmospheric pressure chemical ionization (DAPCI) is implemented on a portable mass spectrometer and applied to the direct detection of polycyclic aromatic hydrocarbons (PAHs) and alkyl substituted benzenes. The presence of these compounds in the environment poses a significant threat to the health of both humans and wildlife because of their carcinogenic, toxic, and mutagenic properties. As such, instant detection outside of the laboratory is of particular importance to allow in-situ measurement at the source. Using a rapid, high throughput, miniature, handheld mass spectrometer, several alkyl substituted benzenes and PAHs (i.e., 1,2,3,5-tetramethylbenzene, pentamethylbenzene, hexamethylbenzene, fluoranthene, anthracene, benzo[k]fluoranthene, dibenz[a,h]anthracene, acenaphthene, indeno[1,2,3-c,d]pyrene, 9-ethylfluorene, and 1-benzyl-3-methyl-naphthalene) were identified and characterized using tandem mass spectrometry (MS/MS) from ambient surfaces, in the open air. This method can provide almost instantaneous information while minimizing sample preparation, which is advantageous in terms of both cost and simplicity of analysis. This MS-based technique is applicable to a wide range of environmental organic molecules.


Photocatalytic Oxygenation of Substrates by Dioxygen with Protonated Manganese(III) Corrolazine

Jieun Jung, Heather M Neu, Pannee Leeladee, Maxime A Siegler, Kei Ohkubo, David P Goldberg, Shunichi Fukuzumi
PMID: 26974004   DOI: 10.1021/acs.inorgchem.5b02019

Abstract

UV-vis spectral titrations of a manganese(III) corrolazine complex [Mn(III)(TBP8Cz)] with HOTf in benzonitrile (PhCN) indicate mono- and diprotonation of Mn(III)(TBP8Cz) to give Mn(III)(OTf)(TBP8Cz(H)) and [Mn(III)(OTf)(H2O)(TBP8Cz(H)2)][OTf] with protonation constants of 9.0 × 10(6) and 4.7 × 10(3) M(-1), respectively. The protonated sites of Mn(III)(OTf)(TBP8Cz(H)) and [Mn(III)(OTf)(H2O)(TBP8Cz(H)2)][OTf] were identified by X-ray crystal structures of the mono- and diprotonated complexes. In the presence of HOTf, the monoprotonated manganese(III) corrolazine complex [Mn(III)(OTf)(TBP8Cz(H))] acts as an efficient photocatalytic catalyst for the oxidation of hexamethylbenzene and thioanisole by O2 to the corresponding alcohol and sulfoxide with 563 and 902 TON, respectively. Femtosecond laser flash photolysis measurements of Mn(III)(OTf)(TBP8Cz(H)) and [Mn(III)(OTf)(H2O)(TBP8Cz(H)2)][OTf] in the presence of O2 revealed the formation of a tripquintet excited state, which was rapidly converted to a tripseptet excited state. The tripseptet excited state of Mn(III)(OTf)(TBP8Cz(H)) reacted with O2 with a diffusion-limited rate constant to produce the putative Mn(IV)(O2(•-))(OTf)(TBP8Cz(H)), whereas the tripseptet excited state of [Mn(III)(OTf)(H2O)(TBP8Cz(H)2)][OTf] exhibited no reactivity toward O2. In the presence of HOTf, Mn(V)(O)(TBP8Cz) can oxidize not only HMB but also mesitylene to the corresponding alcohols, accompanied by regeneration of Mn(III)(OTf)(TBP8Cz(H)). This thermal reaction was examined for a kinetic isotope effect, and essentially no KIE (1.1) was observed for the oxidation of mesitylene-d12, suggesting a proton-coupled electron transfer (PCET) mechanism is operative in this case. Thus, the monoprotonated manganese(III) corrolazine complex, Mn(III)(OTf)(TBP8Cz(H)), acts as an efficient photocatalyst for the oxidation of HMB by O2 to the alcohol.


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